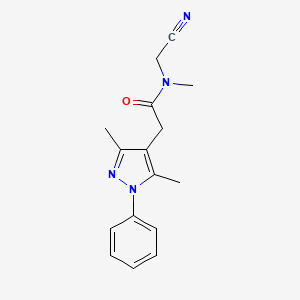
3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide, also known as MMTP, is a chemical compound that has been studied for its potential use in scientific research. MMTP belongs to the class of pyrazole carboxamides and has a molecular formula of C14H16N2O2S.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide involves its binding to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, oxidative stress, and apoptosis. 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been shown to modulate the activity of the sigma-1 receptor, leading to changes in cellular processes.
Biochemical and Physiological Effects
3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects in animal models. 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been shown to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in neuronal survival and growth. 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has also been shown to decrease the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha), which are involved in neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for specific targeting of this receptor. Another advantage is its relatively simple synthesis method, which allows for easy production of 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide in a laboratory setting. One limitation of using 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide. One direction is the investigation of its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential use in treating psychiatric disorders, such as depression and anxiety. Further studies are needed to fully understand the mechanism of action of 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide involves the reaction of 2-(methylthio)phenylhydrazine with 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid chloride. The product is then purified by recrystallization to obtain 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide in its pure form. The synthesis of 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been studied for its potential use in scientific research due to its ability to bind to specific receptors in the brain. 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes. 3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-methoxy-1-methyl-N-(2-methylsulfanylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-16-8-9(13(15-16)18-2)12(17)14-10-6-4-5-7-11(10)19-3/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDSQYPTUURTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-Biphenyl]-4-yl)-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2576171.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylpropanamide](/img/structure/B2576172.png)
![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2576174.png)
![N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2576175.png)


![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2576178.png)


![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2576184.png)

![2-(4-(2-Furyl)-3-methylpyrazolo[5,4-b]pyridinyl)acetic acid](/img/structure/B2576189.png)
![Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2576191.png)
